molecular formula C4H5N3O2 B1369666 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid CAS No. 716361-91-0

1-Methyl-1H-1,2,3-triazole-5-carboxylic acid

Cat. No. B1369666
CAS RN: 716361-91-0
M. Wt: 127.1 g/mol
InChI Key: LQNKEDJEXCZEBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic compound . It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms .

Scientific Research Applications

Synthesis and Chemical Properties

  • Oriented Synthesis : A new method for the synthesis of 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, a related compound, has been designed. This method uses phenyl acetylene, sodium azide, and methyl iodide in the presence of copper iodide. The approach is noted for its stereoselective nature and good overall yield (Liu et al., 2015).

  • Improvements in Preparation Methods : A procedure for the preparation of substituted 1-benzyl-1H-1,2,3-triazoles, including methods to increase yields and extend the scope of reactions, has been described (Cottrell et al., 1991).

Applications in Chemistry and Pharmaceuticals

  • Synthesis of Anticancer Agents : Novel aziridine-1,2,3-triazole hybrid derivatives, including those derived from 1H-1,2,3-triazole-4-carboxylic acid derivatives, were synthesized and evaluated for their anticancer activity against human leukemia and hepatoma cells (Dong et al., 2017).

  • Luminescence in Metal Complexes : Studies on Cd(II) and Zn(II) complexes with 1,2,3-triazole derivatives revealed interesting findings in luminescence and the phenomenon of in situ solvothermal decarboxylation (Zhao et al., 2014).

Molecular Structure and Properties

  • X-Ray Diffraction Studies : The structure of related triazole compounds was determined experimentally using X-ray diffraction and quantum-chemical calculations. These studies help in understanding the molecular structure and properties of these compounds (Shtabova et al., 2005).

  • NMR and Molecular Characterization : Characterization of 1,2,3-triazole derivatives through NMR, MS, and IR has provided insights into their structure and potential applications in various fields (Holla et al., 2005).

Advanced Applications

  • Antibacterial Activity : Research on substituted 1,2,3-triazoles indicated their potential for antimicrobial activity, highlighting their role in pharmaceutical applications (Brahmayya et al., 2018).

  • Antiviral Evaluation : N-amino-1,2,3-triazole derivatives were evaluated for their antiviral effects, demonstrating the broad scope of applications for these compounds in virology and pharmaceuticals (Jordão et al., 2009).

properties

IUPAC Name

3-methyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c1-7-3(4(8)9)2-5-6-7/h2H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNKEDJEXCZEBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00608909
Record name 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00608909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

716361-91-0
Record name 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00608909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-1,2,3-triazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1-methyl-1H-1,2,3-triazole-5-carbaldehyde (Preparation 33, 5 g, 45 mmol) and sodium hydroxide (8.59 g, 215 mmol) in water (120 ml) at 15° C. was added dropwise a solution of potassium permanganate (5.83 g, 36.9 mmol) in water (120 ml). The reaction was stirred at room temperature for 30 minutes and then heated to reflux for 1 hour. The reaction was filtered and the filtrate acidified to pH 3 with concentrated HCl before extracting with ethyl acetate (3×100 ml). The combined organic extracts were washed with saturated aqueous brine, dried over Na2SO4 and concentrated in vacuo to afford the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.59 g
Type
reactant
Reaction Step One
Quantity
5.83 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate (1.15 g, 7.41 mmol) in methanol (17 mL) was added 1N sodium hydroxide (11.5 mL), and the mixture was stirred at room temperature for 1 hr. Methanol was evaporated under reduced pressure, 1N hydrochloric acid (12 mL) was added to the mixture, the precipitated crystals were collected by filtration and washed with water. The crystals were vacuum dried at 90° C. to give the title compound (148 mg, 16%) as a white powder.
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Yield
16%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-1H-1,2,3-triazole-5-carboxylic acid
Reactant of Route 2
1-Methyl-1H-1,2,3-triazole-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-Methyl-1H-1,2,3-triazole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-Methyl-1H-1,2,3-triazole-5-carboxylic acid
Reactant of Route 5
1-Methyl-1H-1,2,3-triazole-5-carboxylic acid
Reactant of Route 6
1-Methyl-1H-1,2,3-triazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.